![molecular formula C21H22O6 B607417 Fargesin CAS No. 31008-19-2](/img/structure/B607417.png)
Fargesin
Overview
Description
Fargesin is a bioactive lignan derived from the plant Flos Magnoliae. It is known for its various pharmacological properties, including anti-inflammatory, anti-oxidative, anti-melanogenic, and anti-apoptotic effects . This compound has been traditionally used in Chinese herbal medicine for the treatment of allergic rhinitis, sinusitis, and headaches .
Mechanism of Action
Target of Action
Fargesin, a bioactive lignan derived from Flos Magnoliae, has been found to primarily target glucose transporter (GLUT)-4 and PKM2 , which play crucial roles in glucose metabolism and cancer progression respectively . It also targets macrophages , influencing their polarization .
Mode of Action
This compound stimulates glucose consumption in L6 myotubes by enhancing GLUT-4 translocation to the cell surface . This process is mediated by the activation of the phosphatidylinositol-3 kinase (PI3 K)–Akt pathway . In cancer cells, this compound targets PKM2, interfering with H3 histone lactylation and inhibiting non-small cell lung cancer progression . In the context of osteoarthritis, this compound switches the polarized phenotypes of macrophages from M1 to M2 subtypes .
Biochemical Pathways
This compound affects several biochemical pathways. It activates the PI3 K–Akt pathway, stimulating glucose uptake . It also downregulates the p38/ERK MAPK and p65/NF-κB signaling pathways, which are involved in inflammation and cancer progression .
Pharmacokinetics
Result of Action
This compound has multiple cellular effects. It increases basal glucose uptake in L6 myotubes , inhibits cell proliferation in non-small cell lung cancer , and attenuates articular cartilage degeneration and synovitis in osteoarthritis . These effects are achieved through its interaction with its targets and modulation of various biochemical pathways.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in an experimental model of inflammatory bowel disease, this compound was found to be effective in reducing inflammation when administered orally . .
Biochemical Analysis
Biochemical Properties
Fargesin interacts with various enzymes and proteins. It stimulates glucose consumption in L6 myotubes, which is accompanied by enhanced glucose transporter (GLUT)-4 translocation to the cell surface . This process is blocked by wortmannin, a phosphatidylinositol-3 kinase (PI3 K) inhibitor . This compound stimulates Akt phosphorylation, a key component in the insulin signaling pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It attenuates articular cartilage degeneration and synovitis, resulting in substantially lower Osteoarthritis Research Society International (OARSI) and synovitis scores . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It switches the polarized phenotypes of macrophages from M1 to M2 subtypes and prevents cartilage degeneration partially by downregulating p38/ERK MAPK and p65/NF-κB signaling .
Temporal Effects in Laboratory Settings
This compound undergoes a moderate-to-extensive degree of hepatic metabolism . Over time, it generates three phase 1 metabolites and 11 phase 2 metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized in human hepatocytes by CYP, COMT, UGT, and SULT enzymes .
Transport and Distribution
This compound stimulates glucose transporter (GLUT)-4 translocation to the cell surface , indicating its role in the transport and distribution within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fargesin can be synthesized through several chemical routes. One common method involves the extraction of the compound from the plant Flos Magnoliae using organic solvents. The extracted compound is then purified through chromatographic techniques .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by various purification steps such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Fargesin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative metabolites.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidative metabolites, reduced derivatives, and substituted compounds, each with distinct pharmacological properties .
Scientific Research Applications
Pharmacological Activities
Fargesin exhibits a range of pharmacological effects that can be categorized as follows:
- Anti-inflammatory Effects : this compound has demonstrated notable anti-inflammatory properties. Research indicates that it significantly reduces the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in THP-1 human monocytes. This effect is mediated through the suppression of the protein kinase C (PKC) pathway, which in turn inhibits the nuclear translocation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) .
- Antioxidant Activity : this compound has been shown to mitigate oxidative stress, which is crucial for preventing cellular damage in various diseases. Its antioxidant properties contribute to its effectiveness in managing conditions linked to oxidative damage .
- Effects on Metabolism : this compound influences lipid and glucose metabolism, making it a candidate for managing metabolic disorders. Its role in regulating these metabolic pathways is essential for developing treatments for conditions like diabetes and dyslipidemia .
- Anticancer Properties : Studies reveal that this compound inhibits cell transformation and growth in colon cancer cells by suppressing the CDK2/Cyclin E signaling pathway. This suggests its potential as an adjunct therapy in cancer treatment .
Clinical Implications
The diverse pharmacological activities of this compound suggest several potential clinical applications:
- Management of Inflammatory Diseases : Given its anti-inflammatory properties, this compound could be developed as a therapeutic agent for conditions such as arthritis, asthma, and other inflammatory disorders .
- Metabolic Disorders : this compound's effects on lipid and glucose metabolism position it as a potential treatment for obesity-related complications and type 2 diabetes .
- Cancer Therapy : The compound’s ability to inhibit cancer cell growth highlights its potential as a complementary treatment in oncology, particularly for colorectal cancer .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Comparison with Similar Compounds
Fargesin is unique among lignans due to its specific pharmacological properties. Similar compounds include:
Magnolol: Another lignan from Flos Magnoliae with anti-inflammatory and anti-oxidative effects.
Honokiol: A bioactive compound with anti-cancer and anti-inflammatory properties.
Pinoresinol: A lignan with antioxidant and anti-inflammatory activities.
This compound stands out due to its potent glucose uptake stimulation and its broad range of pharmacological effects, making it a versatile compound for various scientific and medical applications .
Biological Activity
Fargesin, a lignan derived from Magnolia fargesii , has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anti-cancer, and neuroprotective contexts. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a bioactive lignan with the chemical formula . Its structure allows it to interact with various biological pathways, influencing cellular responses and mediating therapeutic effects.
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties, as evidenced by several studies:
- THP-1 Monocytes Study : this compound was shown to suppress the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in PMA-stimulated THP-1 human monocytes. The compound inhibited pro-inflammatory cytokines (IL-1β, TNF-α) and chemokines (CCL-5), demonstrating its ability to modulate the PKC pathway and downregulate nuclear factor-kappa B (NF-ĸB) signaling .
- Inflammatory Bowel Disease Model : In vivo studies indicated that this compound reduced inflammation in a dextran sulfate sodium (DSS)-induced colitis model. It inhibited myeloperoxidase (MPO) activity and pro-inflammatory gene expression in the colon, suggesting its potential for treating inflammatory bowel diseases .
Anticancer Properties
This compound has been investigated for its anticancer effects, particularly regarding cell proliferation and transformation:
- Cell Cycle Regulation : Research indicates that this compound inhibits the G1/S phase transition in JB6 Cl41 and HaCaT cells, leading to reduced cell proliferation. This effect is mediated through the suppression of EGF-induced signaling pathways, including the inhibition of AKT phosphorylation .
- Mechanisms of Action : this compound's action involves the downregulation of AP-1 transactivation activity and modulation of cyclin-dependent kinases (CDKs), specifically targeting CDK2/cyclin E complexes rather than CDK4/cyclin D pathways .
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective properties:
- Chronic Migraine Potential : Molecular docking studies revealed strong interactions between this compound and key migraine biomarkers such as CGRP and iNOS. The compound demonstrated favorable pharmacokinetic properties, including robust intestinal absorption and blood-brain barrier penetration, indicating its potential as a therapeutic agent for chronic migraines .
Summary of Biological Activities
The following table summarizes the key biological activities of this compound based on recent studies:
Case Studies
- Inflammation in THP-1 Monocytes : A study assessed the anti-inflammatory effects of this compound on PMA-stimulated THP-1 cells. Results showed significant reduction in inflammatory mediator levels upon treatment with this compound, supporting its use in inflammatory conditions .
- Colitis Model : this compound was tested in a DSS-induced colitis model where it effectively reduced inflammation markers and improved histological scores, indicating its protective role against inflammatory bowel disease .
- Migraine Treatment Potential : Pharmacokinetic analysis highlighted this compound's capability to cross the blood-brain barrier effectively, suggesting its application in treating chronic migraine by targeting specific biomarkers associated with pain pathways .
Properties
IUPAC Name |
5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGQCSIVCQXBT-LATRNWQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317922 | |
Record name | (±)-Fargesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68296-27-5, 31008-19-2 | |
Record name | (+)-Fargesin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68296-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (±)-Fargesin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31008-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (±)-Fargesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FARGESIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9853GI71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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